![molecular formula C19H14FN5O2 B2411506 3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-48-8](/img/structure/B2411506.png)

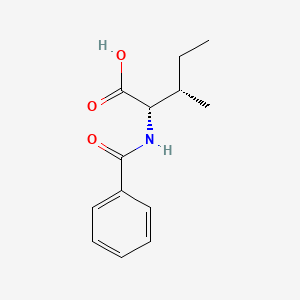

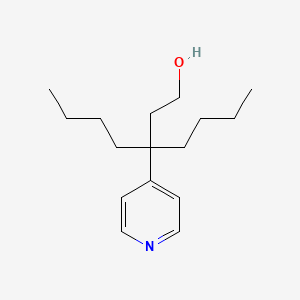

3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have been studied for their potential medicinal properties .

Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the conditions and the reagents used. The triazole and pyrimidine rings in the molecule can participate in various chemical reactions .Aplicaciones Científicas De Investigación

- Researchers have synthesized a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

- 4-Fluorobenzyl cyanide (FBCN) is designed as a sterically-hindered solvent. It forms a bulky coordination structure with Li+ ions, weakening ion-dipole interactions (Li±solvents) while promoting coulombic attraction (Li±anions) at normal Li salt concentrations .

- Researchers have discovered [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties. These compounds were evaluated for their IC50 values against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase .

Energetic Materials

Solvent Design

Anticancer Agents

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently under investigation. Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking. This interaction may inhibit the target’s activity, leading to changes in cellular processes .

Biochemical Pathways

Inhibition of cdk2 can disrupt the cell cycle, potentially leading to cell death in rapidly dividing cells .

Pharmacokinetics

The ADME properties of this compound are currently unknown. Similar compounds have been found to have good bioavailability and stability . The presence of a fluorine atom may influence the compound’s pharmacokinetics, as fluorine can enhance lipophilicity and membrane permeability .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of its target. This could lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the presence of other proteins or small molecules in the cell .

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)methyl]-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O2/c20-15-8-6-13(7-9-15)10-25-18-17(22-23-25)19(27)24(12-21-18)11-16(26)14-4-2-1-3-5-14/h1-9,12H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNUJSDRTSLPTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)

![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)

![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)

![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)